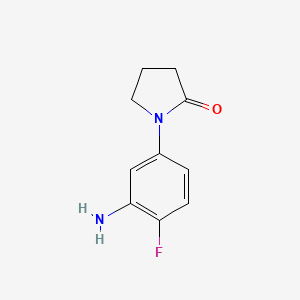

1-(3-Amino-4-fluorophenyl)pyrrolidin-2-one

Description

1-(3-Amino-4-fluorophenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted at the 1-position with a 3-amino-4-fluorophenyl group. Its molecular formula is C₁₀H₁₁FN₂O, with a molecular weight of 194.20 g/mol . The amino group at the phenyl 3-position and fluorine at the 4-position influence its electronic properties, solubility, and intermolecular interactions such as hydrogen bonding .

Properties

IUPAC Name |

1-(3-amino-4-fluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c11-8-4-3-7(6-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKHUKSEZMOSDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC(=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001266047 | |

| Record name | 1-(3-Amino-4-fluorophenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001266047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69131-57-3 | |

| Record name | 1-(3-Amino-4-fluorophenyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69131-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Amino-4-fluorophenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001266047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(3-Amino-4-fluorophenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates . Another approach is the oxidation of pyrrolidine derivatives . Industrial production methods often involve the use of specific oxidants and additives to achieve high yields and selectivity .

Chemical Reactions Analysis

1-(3-Amino-4-fluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .

Scientific Research Applications

Biological Activities

Research indicates that 1-(3-amino-4-fluorophenyl)pyrrolidin-2-one exhibits a range of biological activities, including:

- Inhibition of Kinase Activity : The compound has been studied for its ability to inhibit the activity of various kinases, which play crucial roles in cell signaling and disease progression, particularly in cancer and inflammatory conditions .

- Anti-Cancer Properties : Preliminary studies suggest that this compound may have anti-cancer effects, particularly against pancreatic cancer. It appears to interfere with tumor growth and may enhance the efficacy of existing cancer therapies .

Therapeutic Applications

This compound is being investigated for several therapeutic applications:

- Cancer Treatment : Due to its kinase inhibition properties, it is being explored as a potential treatment for various cancers. The NF-kB pathway, which is often dysregulated in cancers, can be targeted by compounds like this one to reduce tumor growth and metastasis .

- Inflammatory Diseases : The compound may also be beneficial in treating autoimmune and inflammatory diseases by inhibiting pro-inflammatory cytokines. This could have implications for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Study 1: Anti-Cancer Activity

A study published in ACS Omega demonstrated the synthesis of novel compounds related to this compound, which showed promising anti-pancreatic cancer activity. The research involved evaluating the compound's effect on pancreatic cancer cell lines and assessing its potential mechanisms of action .

Case Study 2: Kinase Inhibition

In another study focused on kinase inhibitors, researchers found that derivatives of this compound effectively inhibited IKK complex activity. This inhibition was linked to reduced expression of pro-inflammatory cytokines, suggesting a dual role in both cancer therapy and inflammation management .

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function . This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, it may inhibit the activity of certain enzymes, leading to a decrease in the production of specific metabolites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

1-(4-Fluorophenyl)pyrrolidin-2-one (C₁₀H₁₀FNO)

- Structure: Lacks the amino group and has fluorine at the phenyl 4-position.

- Properties: Simpler structure reduces polarity compared to the amino-fluoro derivative. Molecular weight: 179.19 g/mol.

- Applications : Often used as a precursor for more complex derivatives (e.g., triazolyl-substituted analogs) .

1-(4-Chlorophenyl)pyrrolidin-2-one (C₁₀H₁₀ClNO)

- Structure : Chlorine replaces fluorine at the phenyl 4-position.

- Properties : Higher molecular weight (195.65 g/mol ) and increased lipophilicity due to chlorine’s larger atomic radius and lower electronegativity compared to fluorine.

- Synthesis: Prepared via cyclization of aminoacetylenic ketones, similar to fluorinated analogs .

1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one (C₈H₈ClN₃O)

- Structure : Chloropyrazine replaces the fluorophenyl group.

- Molecular weight: 197.62 g/mol .

Amino-Fluorophenyl Derivatives

4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one (CAS 1105195-46-7)

- Structure: Amino group on the pyrrolidinone ring, fluorine at phenyl 3-position (positional isomer of the target compound).

- Hazards : Classified as Acute Toxicity (Oral, Category 4) , Skin Irritant (Category 2) , and Respiratory Irritant (Category 3) .

1-((6-(7-(4-Amino-2-fluorophenoxy)thieno[3,2-b]pyridin-2-yl)pyridin-3-yl)methyl)pyrrolidin-2-one

- Structure: Contains a 4-amino-2-fluorophenoxy group linked to a thienopyridine-pyrrolidinone hybrid.

Pharmacologically Active Pyrrolidin-2-one Derivatives

S-61 and S-73 (Antiarrhythmic Agents)

- Structure : Piperazine-linked pyrrolidin-2-one derivatives (e.g., 1-{4-[4-(2-tolyl)piperazin-1-yl]butyl}pyrrolidin-2-one).

- Activity: Exhibit α₁-adrenolytic properties, reducing blood pressure and arrhythmia in preclinical models .

Triazolyl-Substituted Analogs (e.g., Compound 4a in )

- Structure : 1-(4-Fluorophenyl)pyrrolidin-2-one with a 4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl group.

- Synthesis Yield: 52% via cyclocondensation, highlighting the reactivity of the pyrrolidinone core .

Table 1: Key Properties of Selected Pyrrolidin-2-one Derivatives

Structural and Functional Insights

- Electron Effects: Fluorine’s electronegativity stabilizes the phenyl ring’s electron density, while the amino group introduces nucleophilic sites for further functionalization.

- Synthetic Routes: Most analogs are synthesized via cyclization (e.g., from aminoacetylenic ketones) or Suzuki-Miyaura coupling for aryl-substituted derivatives .

Biological Activity

1-(3-Amino-4-fluorophenyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

- Chemical Formula : C₁₀H₁₁FN₂O

- Molecular Weight : 194.21 g/mol

- IUPAC Name : this compound

- Appearance : Powder

The biological activity of this compound is primarily attributed to its structural characteristics, which include an amino group that enhances solubility and potential interactions with various biological targets. The fluorine atom on the phenyl ring may also contribute to increased lipophilicity, allowing better membrane permeability and interaction with cellular components.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against several cancer cell lines, showing promising antiproliferative effects. Here are some key findings:

| Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|

| T-47D (breast cancer) | 5.0 | 90.47% |

| MDA-MB-468 (breast cancer) | 4.8 | 84.83% |

| SK-MEL-5 (melanoma) | 6.2 | 84.32% |

| SR leukemia | 5.5 | 81.58% |

These results indicate that this compound exhibits high potency against various cancer types, suggesting its potential for further development as a therapeutic agent.

Mechanistic Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with specific targets involved in cancer progression. The compound has shown significant binding affinity towards proteins implicated in cell proliferation and survival pathways, such as EGFR and Src kinase.

Case Studies

- Study on Myotonic Dystrophy Type 1 : A study demonstrated that treatment with this compound resulted in splicing dysregulation in human fibroblasts, mimicking the phenotypic changes associated with myotonic dystrophy type 1 (DM1). This suggests a role for the compound in modulating RNA splicing mechanisms, which could be leveraged for therapeutic purposes in genetic disorders .

- Antibacterial Activity : Preliminary evaluations have indicated that derivatives of pyrrolidine compounds exhibit antibacterial properties against Staphylococcus aureus and Escherichia coli. While specific data on this compound's antibacterial activity is limited, its structural relatives have shown minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Q & A

Q. What are the key synthetic routes for 1-(3-amino-4-fluorophenyl)pyrrolidin-2-one, and how do reaction conditions influence yield and purity?

The synthesis typically involves three stages: (1) formation of a pyrrolidine-2-carbaldehyde intermediate via decarboxylation and ipso-oxidation, (2) cyclization to form the pyrrolidinone ring, and (3) amination at the third position. Industrial methods optimize catalysts (e.g., nickel perchlorate) and solvent systems (e.g., toluene/DMF) for scalability . Yield and purity depend on precise temperature control during cyclization and the use of purified intermediates. For lab-scale synthesis, column chromatography is recommended post-amination to isolate the product .

Q. How does the fluorine substituent impact the compound’s physicochemical properties compared to halogenated analogs?

Fluorine enhances lipophilicity (logP) and metabolic stability compared to chlorine or bromine analogs. Computational studies suggest the electronegative fluorine atom strengthens hydrogen bonding with biological targets, as evidenced by higher binding affinity in enzyme inhibition assays. Comparative HPLC retention times show increased hydrophobicity for the fluoro derivative versus chloro/bromo analogs .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR confirm the pyrrolidinone ring (δ ~175 ppm for carbonyl) and para-fluorophenyl substitution (J coupling ~8 Hz).

- FT-IR : Peaks at ~1680 cm (C=O stretch) and 3350 cm (N-H stretch) validate the core structure.

- Mass Spectrometry : ESI-MS ([M+H] at m/z 195.2) confirms molecular weight (194.21 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions (e.g., ATP concentration) or cellular permeability. To validate:

Q. What strategies optimize the compound’s selectivity for central nervous system (CNS) targets?

- Structural Modifications : Introduce polar groups (e.g., hydroxyl) at the pyrrolidinone’s fifth position to enhance blood-brain barrier penetration .

- Prodrug Design : Mask the amino group with a cleavable ester to improve bioavailability.

- In Silico Screening : Use molecular docking to prioritize analogs with lower P-glycoprotein efflux ratios .

Q. How do steric and electronic effects influence regioselectivity in electrophilic substitution reactions?

The amino group at C3 directs electrophiles to the ortho position of the fluorophenyl ring due to resonance-assisted activation. For example, nitration with HNO/HSO yields 3-amino-4-fluoro-2-nitrophenyl derivatives. Steric hindrance from the pyrrolidinone ring suppresses para substitution. DFT calculations correlate frontier molecular orbitals with observed regioselectivity .

Safety and Handling

Q. What are the critical safety considerations for handling this compound in a laboratory setting?

- Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .

- Protective Measures : Use nitrile gloves, fume hoods, and closed systems for reactions.

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

Reported discrepancies (e.g., higher solubility in DMSO than predicted) may stem from polymorphic forms. Characterize crystalline vs. amorphous phases via PXRD. Use Hansen solubility parameters to select solvents with matching dispersion/polarity/hydrogen bonding profiles .

Structural and Functional Analog Development

Q. What methodologies validate the superiority of fluorinated analogs over non-fluorinated versions in lead optimization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.